molecular formula C18H39NO3 B077013 2-Aminooctadecane-1,3,4-triol CAS No. 13552-11-9

2-Aminooctadecane-1,3,4-triol

Cat. No. B077013
CAS RN: 13552-11-9
M. Wt: 317.5 g/mol
InChI Key: AERBNCYCJBRYDG-UHFFFAOYSA-N
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Description

2-Aminooctadecane-1,3,4-triol, also known as Phytosphingosine, is a natural product . It has a molecular formula of C18H39NO3 . It is also known by other names such as (2S,3S,4R)-2-Aminooctadecane-1,3,4-triol .


Molecular Structure Analysis

The molecular structure of 2-Aminooctadecane-1,3,4-triol consists of 18 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 317.507 Da and the monoisotopic mass is 317.292999 Da .


Physical And Chemical Properties Analysis

2-Aminooctadecane-1,3,4-triol has a density of 1.0±0.1 g/cm3, a boiling point of 483.7±40.0 °C at 760 mmHg, and a flash point of 246.4±27.3 °C . It has 4 hydrogen bond acceptors, 5 hydrogen bond donors, and 16 freely rotating bonds . Its polar surface area is 87 Å2 .

Scientific Research Applications

  • Microwave-Assisted Synthesis of Schiff Base Derivative : A study by Hijji et al. (2021) focused on the synthesis of a water-soluble Glucose amine Schiff base derivative using a microwave-assisted method. This research holds potential applications in crystallography and theoretical chemistry, particularly in molecular electronic potential and density functional theory analyses (Hijji et al., 2021).

  • Synthesis and Structural Characterization of Triorganotin(IV) Complexes : Baul et al. (2002) synthesized and characterized triorganotin(IV) derivatives, offering insights into molecular structures and potential applications in materials science and organometallic chemistry (Baul et al., 2002).

  • Efficient Synthesis of Enantiomers : Dunlap et al. (2008) developed a synthesis method for enantiomers of 4-aminobutane-1,2,3-triol using glucose as a starting material. This process is relevant in the synthesis of pharmaceuticals and biologically active compounds (Dunlap et al., 2008).

  • Oxidation of Methyl Esters of Fatty Acids : A study by Ansari et al. (1981) explored the oxidation of fatty acid methyl esters, leading to potential applications in organic chemistry and lipid research (Ansari et al., 1981).

  • Synthesis of Polyhydroxylated Compounds : Rao (2018) focused on the synthesis of polyhydroxylated compounds, particularly (3S, 4R)-5-Phenylpentane-1,3,4-triol, highlighting applications in drug discovery and natural product synthesis (Rao, 2018).

  • Inhibition of Lipoxygenase and α-Glucosidase : Riaz et al. (2019) discovered new sphingolipids exhibiting inhibitory potential against lipoxygenase and α-glucosidase, relevant in pharmacology and the development of therapeutic agents (Riaz et al., 2019).

  • Stereoselective Synthesis of 1,2,4-Triols : Murakami et al. (1993) developed a new strategy for the stereoselective synthesis of 1,2,4-triols, essential in organic synthesis and pharmaceutical chemistry (Murakami et al., 1993).

  • Antimalarial Activity of Trioxaquines : Dechy‐Cabaret et al. (2000) explored the antimalarial activities of trioxaquines, combining aminoquinoline and trioxane, indicating potential in medicinal chemistry and drug development (Dechy‐Cabaret et al., 2000).

properties

IUPAC Name

2-aminooctadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289957, DTXSID10862191
Record name 2-aminooctadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_27912
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminooctadecane-1,3,4-triol

CAS RN

13552-11-9, 33511-66-9
Record name 4-Hydroxysphinganine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminooctadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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